molecular formula C14H19NS B4985113 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline

3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline

Cat. No. B4985113
M. Wt: 233.37 g/mol
InChI Key: WXMVZPCRHFRSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline (TMIQ) is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. TMIQ belongs to the family of isoquinoline alkaloids and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is not fully understood. However, it has been suggested that 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline exerts its biological activities through the modulation of various signaling pathways. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has several advantages for lab experiments. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is readily available and can be synthesized with high yields. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is also stable under normal laboratory conditions. However, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has some limitations for lab experiments. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is insoluble in water and requires the use of organic solvents for experiments. Additionally, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has low bioavailability and requires the use of high concentrations for in vitro experiments.

Future Directions

There are several future directions for the study of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline. One direction is the investigation of the potential therapeutic use of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline in the treatment of cancer. Another direction is the study of the mechanism of action of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline and the identification of its molecular targets. Additionally, the development of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline analogs with improved bioavailability and potency is an area of future research.

Synthesis Methods

3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline can be synthesized using a variety of methods. One method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium hydride in dimethyl sulfoxide. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl thiocyanate and sodium hydride in dimethylformamide. Both methods result in the formation of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline with high yields.

Scientific Research Applications

3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been shown to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

3,3,6,7-tetramethyl-1-methylsulfanyl-4H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NS/c1-9-6-11-8-14(3,4)15-13(16-5)12(11)7-10(9)2/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMVZPCRHFRSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylthio-3,3,6,7-tetramethyl-3,4-dihydroisoquino-line

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